molecular formula C7H8N2O2 B11920449 Pyrimidin-2-ylmethyl acetate CAS No. 1632285-89-2

Pyrimidin-2-ylmethyl acetate

Cat. No.: B11920449
CAS No.: 1632285-89-2
M. Wt: 152.15 g/mol
InChI Key: ZUNSJSPKWMUVCY-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethyl acetate is a chemical compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl acetate typically involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride. One common method includes the use of a base such as pyridine to catalyze the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidin-2-ylmethyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing antifibrotic and antitumor drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound’s antifibrotic activity, for example, is attributed to its ability to inhibit collagen synthesis and deposition .

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl acetate
  • Pyrimidin-4-ylmethyl acetate
  • Pyrimidin-2-ylmethyl benzoate

Comparison: Pyrimidin-2-ylmethyl acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Compared to pyridin-2-ylmethyl acetate, it exhibits different pharmacological properties, making it a valuable compound for targeted drug development .

Properties

CAS No.

1632285-89-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

pyrimidin-2-ylmethyl acetate

InChI

InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

ZUNSJSPKWMUVCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=CC=N1

Origin of Product

United States

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